molecular formula C17H14F4N2O2S B2394708 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034390-49-1

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2394708
CAS No.: 2034390-49-1
M. Wt: 386.36
InChI Key: ZMAMJFSLXVOJLB-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group and a tetrahydrothiophen-3-yl ether moiety, making it a subject of study in medicinal chemistry and materials science.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The key steps include:

    Formation of the Nicotinamide Core: This can be achieved through the reaction of 3-aminopyridine with acylating agents.

    Introduction of the 4-fluoro-3-(trifluoromethyl)phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluoro-3-(trifluoromethyl)phenyl group is coupled with a halogenated nicotinamide intermediate.

    Attachment of the Tetrahydrothiophen-3-yl Ether Moiety: This can be done through nucleophilic substitution reactions, where the tetrahydrothiophen-3-yl group is introduced using appropriate leaving groups and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
  • N-(3-(trifluoromethyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
  • N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide

Uniqueness

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of both the 4-fluoro-3-(trifluoromethyl)phenyl group and the tetrahydrothiophen-3-yl ether moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2S/c18-14-4-3-10(8-13(14)17(19,20)21)23-15(24)12-2-1-6-22-16(12)25-11-5-7-26-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAMJFSLXVOJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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